molecular formula C15H22ClN3O3S B4439005 N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4439005
M. Wt: 359.9 g/mol
InChI Key: COKWPXWUWKVPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as DMCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DMCC belongs to the class of piperidinecarboxamide compounds and has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2, N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide can reduce inflammation and pain.
N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of various cellular processes, including cell proliferation and differentiation. By inhibiting PKC, N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have shown that N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide can reduce the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation and pain.
N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has several advantages as a research tool, including its ability to inhibit specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms involved in various cellular processes. Additionally, N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been found to exhibit low toxicity, making it a safe compound to use in laboratory experiments.
However, there are also some limitations associated with the use of N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in laboratory experiments. N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide can be difficult to synthesize, and its yield and purity can be affected by various factors, including reaction conditions and impurities. Additionally, N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide may exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide and to identify potential off-target effects.
Furthermore, the synthesis of N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide can be improved, and modifications to the synthesis process may lead to higher yields and purities. Finally, the development of new analytical methods for the detection and quantification of N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in biological samples may facilitate the study of its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been investigated for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways. Additionally, N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-11-10-13(16)4-5-14(11)17-15(20)12-6-8-19(9-7-12)23(21,22)18(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKWPXWUWKVPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
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